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Compound Name: Hexaaquairon(II)
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An In-depth Technical Guide to the Hydrolysis and Acidity of Aqueous Hexaaquairon(II)
Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles governing the acidity

and hydrolysis of aqueous solutions containing the hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺.

Understanding these properties is critical in fields ranging from environmental chemistry and

geochemistry to pharmacology and drug formulation, where the speciation of iron can

significantly impact reactivity, bioavailability, and stability.

Introduction: The Acidity of Hexaaquairon(II)
When an iron(II) salt is dissolved in water, the Fe²⁺ ion is coordinated by six water molecules to

form the hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺. This complex behaves as a weak Brønsted-

Lowry acid, donating a proton from one of the coordinated water molecules to a solvent water

molecule, thereby lowering the pH of the solution.

The acidity of the hexaaquairon(II) ion arises from the polarization of the O-H bonds in the

coordinated water molecules. The positive charge of the central Fe²⁺ ion withdraws electron

density from the oxygen atoms of the water ligands. This, in turn, weakens the O-H bonds,

making the hydrogen atoms more susceptible to removal by a base (in this case, a solvent

water molecule). This process is known as hydrolysis.
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Solutions containing 2+ hexaaqua ions typically have pH values around 5 to 6, though this can

vary with concentration.[1] This is less acidic than solutions of their 3+ counterparts, such as

[Fe(H₂O)₆]³⁺, which are significantly more acidic due to the higher charge density of the Fe³⁺

ion.[1]

Stepwise Hydrolysis of [Fe(H₂O)₆]²⁺
The hydrolysis of the hexaaquairon(II) ion occurs in a stepwise manner. With increasing pH,

the complex sequentially loses protons, forming a series of hydrolyzed species. Eventually, this

process can lead to the precipitation of iron(II) hydroxide, Fe(OH)₂.

The primary hydrolysis equilibria are as follows:

First Hydrolysis: [Fe(H₂O)₆]²⁺(aq) + H₂O(l) ⇌ [Fe(H₂O)₅(OH)]⁺(aq) + H₃O⁺(aq)

Second Hydrolysis: [Fe(H₂O)₅(OH)]⁺(aq) + H₂O(l) ⇌ [Fe(H₂O)₄(OH)₂]⁰(aq) + H₃O⁺(aq)

Third Hydrolysis: [Fe(H₂O)₄(OH)₂]⁰(aq) + H₂O(l) ⇌ [Fe(H₂O)₃(OH)₃]⁻(aq) + H₃O⁺(aq)

Fourth Hydrolysis: [Fe(H₂O)₃(OH)₃]⁻(aq) + H₂O(l) ⇌ [Fe(H₂O)₂(OH)₄]²⁻(aq) + H₃O⁺(aq)

Under alkaline conditions, the neutral complex, [Fe(H₂O)₄(OH)₂], which is essentially solid

iron(II) hydroxide, precipitates from the solution. This green precipitate is readily oxidized by air

to form brown iron(III) hydroxide.[2]

Quantitative Data on Hydrolysis
The extent of hydrolysis is quantified by equilibrium constants. The following tables summarize

the key quantitative data for the hydrolysis of aqueous Fe(II) solutions at 25 °C.

Stepwise Hydrolysis Constants
The data presented are based on the comprehensive review of cation hydrolysis by Baes and

Mesmer. The equilibrium is expressed as the reaction of Fe²⁺ with water to form the hydrolyzed

species and protons.
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Reaction log K (at 25 °C)

Fe²⁺ + H₂O ⇌ Fe(OH)⁺ + H⁺ -9.5 ± 0.1

Fe²⁺ + 2H₂O ⇌ Fe(OH)₂(aq) + 2H⁺ -20.6 ± 1

Fe²⁺ + 3H₂O ⇌ Fe(OH)₃⁻ + 3H⁺ -30.5 ± 0.2

Fe²⁺ + 4H₂O ⇌ Fe(OH)₄²⁻ + 4H⁺ -46 ± 0.3

Table 1: Stepwise hydrolysis constants for Fe(II) in aqueous solution. Data sourced from Baes

and Mesmer (1976).

Thermodynamic Data for Hydrolysis
The following table presents thermodynamic data for the formation of the first three hydrolyzed

species of Fe(II).

Reaction ΔH° (kJ·mol⁻¹)

Fe²⁺ + H₂O ⇌ Fe(OH)⁺ + H⁺ 33.125

Fe²⁺ + 2H₂O ⇌ Fe(OH)₂(aq) + 2H⁺ 114.955

Fe²⁺ + 3H₂O ⇌ Fe(OH)₃⁻ + 3H⁺ 114.955

Table 2: Standard enthalpies of reaction for the hydrolysis of Fe(II). Data sourced from a

consistent thermodynamic dataset for iron.[3]

Visualization of Hydrolysis Pathway
The stepwise deprotonation of the hexaaquairon(II) ion can be visualized as a sequential

process, where each step is governed by the pH of the solution.
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Stepwise Hydrolysis of [Fe(H₂O)₆]²⁺
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A diagram illustrating the stepwise hydrolysis of the hexaaquairon(II) ion.

Experimental Protocols
The determination of hydrolysis constants for metal aqua ions is typically achieved through

potentiometric titration and spectrophotometric methods.

Potentiometric Titration
Potentiometric titration is a highly reliable method for determining equilibrium constants. It

involves monitoring the pH (or electrode potential) of a solution of the metal ion as a strong

base is added.

Methodology:

Solution Preparation: A solution of a known concentration of an Fe(II) salt (e.g., Fe(ClO₄)₂ or

FeCl₂) is prepared in a constant ionic strength medium (e.g., NaClO₄ or KCl) to maintain

constant activity coefficients. The initial solution is often acidified to suppress hydrolysis.

Titration: The solution is titrated with a standardized, carbonate-free strong base (e.g.,

NaOH). The titration is performed in a thermostated vessel under an inert atmosphere (e.g.,

N₂ or Ar) to prevent oxidation of Fe(II) to Fe(III).

Data Acquisition: The pH of the solution is measured after each addition of the titrant using a

calibrated glass electrode.

Data Analysis: The titration data (volume of titrant vs. pH) are analyzed using a suitable

computer program that fits the data to a chemical model. The model includes the initial
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concentrations of the metal ion and acid, the concentration of the titrant, and the equilibria for

the formation of the various hydrolyzed species. The program refines the values of the

hydrolysis constants to achieve the best fit between the experimental and calculated titration

curves.

Potentiometric Titration Workflow

Prepare Fe(II) solution
in constant ionic medium

Titrate with standard
strong base under N₂

Measure pH after
each addition

Analyze titration curve
to determine K_h values

Click to download full resolution via product page

A flowchart of the experimental workflow for potentiometric titration.

UV-Visible Spectrophotometry
UV-Visible spectrophotometry can be used to study hydrolysis, provided that the different

hydrolyzed species have distinct electronic absorption spectra.

Methodology:

Spectral Acquisition: A series of solutions containing a constant concentration of Fe(II) are

prepared at different pH values. The ionic strength is kept constant. The UV-Visible spectrum

of each solution is recorded.
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Data Analysis: The series of spectra is analyzed using chemometric methods, such as

singular value decomposition or global regression analysis. These methods can deconvolve

the spectra to determine the number of absorbing species present and their individual

spectra.

Constant Determination: The concentrations of the different species at each pH, as

determined from the spectral analysis, are then used to calculate the hydrolysis constants.

This can be done by plotting the concentration of each species as a function of pH and fitting

the data to the appropriate equilibrium expressions.

It is important to note that the UV-Vis spectra of the various hydrolyzed Fe(II) species may not

be sufficiently distinct for this method to be easily applied without sophisticated data analysis

techniques.

Stopped-Flow Kinetics
To study the kinetics of the proton transfer reactions involved in hydrolysis, which are typically

very fast, stopped-flow techniques are employed.

Methodology:

Rapid Mixing: A solution of the Fe(II) aqua ion is rapidly mixed with a buffer solution of a

different pH in a stopped-flow apparatus.

Real-time Monitoring: The change in a spectroscopic signal (e.g., absorbance at a specific

wavelength) is monitored on a millisecond timescale as the system reaches equilibrium.

Kinetic Analysis: The resulting kinetic trace is fitted to an appropriate kinetic model to extract

the rate constants for the forward and reverse reactions of the hydrolysis steps.

Significance in Drug Development
The speciation of iron is of paramount importance in the development of iron-based

pharmaceuticals and in understanding the interaction of drugs with biological systems

containing iron.
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Solubility and Stability: The hydrolysis of Fe(II) can lead to the precipitation of iron(II)

hydroxide, which can affect the solubility and stability of a drug formulation.

Bioavailability: The charge and structure of the iron species can influence its ability to cross

biological membranes and interact with transport proteins, thus affecting its bioavailability.

Reactivity: Different hydrolyzed species of iron may exhibit different reactivities, for example,

in catalyzing oxidative degradation of a drug substance.

By understanding the fundamental principles of Fe(II) hydrolysis and having access to reliable

quantitative data, researchers can better predict and control the behavior of iron in

pharmaceutical and biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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